molecular formula C11H17Cl2FN2 B13478121 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B13478121
M. Wt: 267.17 g/mol
InChI Key: XVKAHCCMIIXLLY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)piperidin-4-amine dihydrochloride
  • N-(4-fluorophenyl)piperidin-4-amine dihydrochloride
  • 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

2-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is unique due to the specific position of the fluorophenyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.17 g/mol

IUPAC Name

2-(3-fluorophenyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C11H15FN2.2ClH/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11;;/h1-3,6,10-11,14H,4-5,7,13H2;2*1H

InChI Key

XVKAHCCMIIXLLY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1N)C2=CC(=CC=C2)F.Cl.Cl

Origin of Product

United States

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